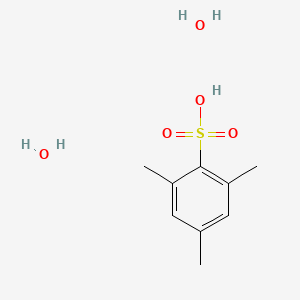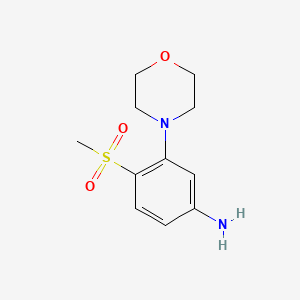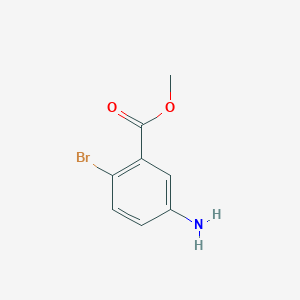
Methyl 5-amino-2-bromobenzoate
Overview
Description
Methyl 5-amino-2-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and the bromine atom at the 2nd carbon, with a methyl ester group attached to the carboxyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Methyl 5-amino-2-bromobenzoate is a potential PqsD inhibitor . PqsD is a key enzyme in the biosynthesis of Pseudomonas Quinolone Signal (PQS), a quorum sensing molecule in Pseudomonas aeruginosa. This bacterium is known to cause various infections, particularly in immunocompromised individuals .
Mode of Action
The compound interacts with the PqsD enzyme, inhibiting its function . This disruption in the PQS biosynthesis pathway can lead to a reduction in the production of virulence factors and biofilm formation, thereby mitigating the pathogenicity of Pseudomonas aeruginosa .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PQS biosynthesis pathway . By inhibiting the PqsD enzyme, the compound disrupts this pathway, leading to a decrease in the production of PQS. This, in turn, affects the downstream effects of PQS, including the production of virulence factors and biofilm formation .
Result of Action
The inhibition of the PqsD enzyme by this compound results in a decrease in the production of PQS . This leads to a reduction in the production of virulence factors and biofilm formation, which are key contributors to the pathogenicity of Pseudomonas aeruginosa . Therefore, the compound’s action can potentially mitigate the harmful effects of this bacterium.
Biochemical Analysis
Biochemical Properties
Methyl 5-amino-2-bromobenzoate plays a significant role in biochemical reactions, particularly as an inhibitor. It interacts with enzymes such as PqsD, which is involved in the quorum sensing system of Pseudomonas aeruginosa . This interaction inhibits the production of virulence factors and biofilm formation, making it a potential candidate for anti-infective therapies . Additionally, this compound is used in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the quorum sensing system in Pseudomonas aeruginosa, leading to reduced virulence and biofilm formation . This compound also impacts cell signaling pathways and gene expression related to the production of virulence factors . Furthermore, it has been shown to have plant growth-regulator activity, affecting cellular metabolism in plants .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules. It inhibits the enzyme PqsD, which is crucial for the quorum sensing system in Pseudomonas aeruginosa . This inhibition disrupts the production of virulence factors and biofilm formation. Additionally, this compound is involved in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors, affecting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on PqsD and the quorum sensing system in Pseudomonas aeruginosa . Its stability and degradation need to be monitored to ensure consistent results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the quorum sensing system in Pseudomonas aeruginosa without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential skin and eye irritation . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to its inhibitory effects on PqsD and the quorum sensing system in Pseudomonas aeruginosa . It interacts with enzymes and cofactors that regulate the production of virulence factors and biofilm formation. Additionally, it is used in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors, affecting viral metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its inhibitory effects on the quorum sensing system in Pseudomonas aeruginosa .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its inhibitory effects . Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its activity and function. The subcellular localization of this compound is essential for its role in inhibiting the quorum sensing system in Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-amino benzoate. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the 2nd position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 5-amino-2-hydroxybenzoate.
Oxidation: Formation of methyl 5-nitro-2-bromobenzoate.
Scientific Research Applications
Methyl 5-amino-2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Acts as an inhibitor in various biological pathways, particularly in the study of enzyme functions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 4-amino-2-bromobenzoate
- Methyl 3-amino-5-bromobenzoate
Uniqueness
Methyl 5-amino-2-bromobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis and specific biological applications .
Properties
IUPAC Name |
methyl 5-amino-2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDWPQOLEQDJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288758 | |
| Record name | methyl 5-amino-2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-37-6 | |
| Record name | 6942-37-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 5-amino-2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-amino-2-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
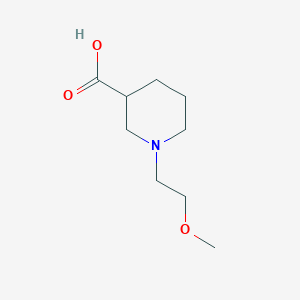
![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)
![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)
![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)
![2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B3022524.png)
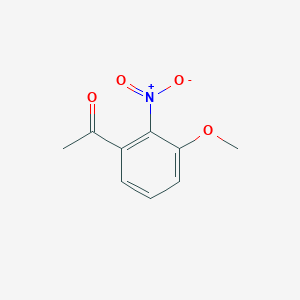
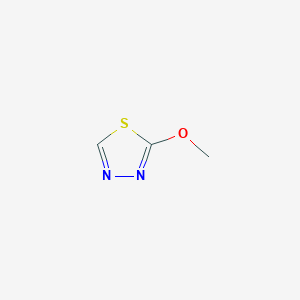
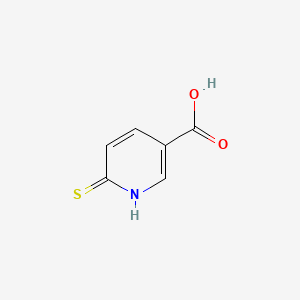
![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)
